1-苯基-4-(1-((二氢-2H-吡喃-4-基)甲基哌啶-4-基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic nature to the compound, while the tetrahydro-2H-pyran-4-yl group introduces an ether and a secondary alcohol functional group .Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the carbonyl group can also be reduced to a hydroxyl group by corresponding reducing agents .科学研究应用
合成和除草剂活性
李等人(2005 年)的一项研究描述了新型 1-苯基-哌嗪-2,6-二酮的简便合成,其显示出显着的除草剂活性。这些化合物使用新的合成路线制备,并且它们的结构通过各种光谱方法得到证实。在合成的化合物中,一种表现出最大的除草剂活性,突出了此类化学物质的潜在农业应用 (李等人,2005 年)。
可溶性环氧合酶抑制剂
Thalji 等人(2013 年)进行的研究确定了可溶性环氧合酶的 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺抑制剂。这些化合物是通过高通量筛选发现的,证明了它们在调节环氧水平中的重要性,这在各种疾病模型中至关重要。这一发现强调了此类化合物在治疗环氧合酶发挥重要作用的疾病中治疗疾病的治疗潜力 (Thalji 等人,2013 年)。
抗惊厥和抗菌活性
Aytemir 等人(2004 年)合成了 3-羟基-6-甲基-2-取代的 4H-吡喃-4-酮衍生物,以评估它们的抗惊厥和抗菌活性。研究发现特定化合物在标准测试中具有显着的活性,证明了此类衍生物在治疗惊厥和感染的医学应用中的潜在用途 (Aytemir 等人,2004 年)。
多巴胺能活性
Moller 等人(2017 年)的另一项研究探索了具有吡唑并[1,5-a]吡啶子结构的 G 蛋白偏向多巴胺能药物的设计。这项研究证明了某些化合物作为多巴胺受体的部分激动剂的潜力,表明它们可用于开发用于精神和神经疾病的新型疗法 (Moller 等人,2017 年)。
分子相互作用研究
Shim 等人(2002 年)专注于特定拮抗剂与 CB1 大麻素受体的分子相互作用。他们的研究结果有助于理解某些化合物如何选择性地结合并抑制大麻素受体的活性,从而为针对这些受体的药物开发提供见解 (Shim 等人,2002 年)。
属性
IUPAC Name |
1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCPBRCEJJABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。